Delphinidin 3-glucoside chloride

Catalog No.
S592777
CAS No.
6906-38-3
M.F
C21H21ClO12
M. Wt
500.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Delphinidin 3-glucoside chloride

Researchers face inconsistent anthocyanin quantification due to crude extract variability. Delphinidin 3-glucoside chloride is a high-purity (>95%) reference standard enabling reproducible calibration. - Superior antioxidant baseline: tri-hydroxylated B-ring provides the highest radical scavenging capacity among major anthocyanins, establishing upper efficacy limits. - Defined thermal degradation kinetics: as the most thermally sensitive anthocyanin, it serves as the primary process biomarker-if D3G survives pasteurization, more stable anthocyanins will too.

CAS Number

6906-38-3

Product Name

Delphinidin 3-glucoside chloride

IUPAC Name

(2S,3R,4S,5S,6R)-2-[5,7-dihydroxy-2-(3,4,5-trihydroxyphenyl)chromenylium-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol chloride

Molecular Formula

C21H21ClO12

Molecular Weight

500.8 g/mol

InChI

InChI=1S/C21H20O12.ClH/c22-6-15-17(28)18(29)19(30)21(33-15)32-14-5-9-10(24)3-8(23)4-13(9)31-20(14)7-1-11(25)16(27)12(26)2-7;/h1-5,15,17-19,21-22,28-30H,6H2,(H4-,23,24,25,26,27);1H/t15-,17-,18+,19-,21-;/m1./s1

InChI Key

ZJWIIMLSNZOCBP-BTTVDUMLSA-N

Synonyms

delphinidin 3-O-beta-D-glucopyranoside, delphinidin 3-O-beta-glucoside, delphinidin 3-O-glucopyranoside, delphinidin-3-glucoside, myrtillin

Canonical SMILES

C1=C(C=C(C(=C1O)O)O)C2=[O+]C3=CC(=CC(=C3C=C2OC4C(C(C(C(O4)CO)O)O)O)O)O.[Cl-]

Isomeric SMILES

C1=C(C=C(C(=C1O)O)O)C2=[O+]C3=CC(=CC(=C3C=C2O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O.[Cl-]

The exact mass of the compound Myrtillin is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycosides - Anthocyanins - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Purity

≥98%

Package Size

5 mg

Delphinidin 3-glucoside chloride (CAS 6906-38-3) is a highly purified, water-soluble anthocyanin reference standard characterized by a tri-hydroxylated B-ring and a stabilizing chloride counterion. In procurement and formulation contexts, this specific glycosylated salt is prioritized over crude botanical extracts and unstable aglycones because it provides exact stoichiometric control, reproducible aqueous solubility, and a defined degradation profile. Its unique 3',4',5'-hydroxyl configuration grants it the highest baseline antioxidant capacity among major anthocyanins, making it a critical benchmark material for high-precision analytical chromatography, oxidative stress modeling, and the development of pH-responsive colorimetric materials.

Research Fit

Format Phyproof® primary reference substance
Identity Pyrogallol B-ring anthocyanin glucoside
Analytical context Food & beverage anthocyanin testing

Substituting Delphinidin 3-glucoside chloride with the more common Cyanidin 3-glucoside (C3G) or crude bilberry extracts fundamentally alters experimental and product outcomes. Crude extracts introduce unacceptable lot-to-lot variability in polyphenolic ratios, precluding precise mechanistic studies or quantitative HPLC calibration. Furthermore, substituting with C3G or Malvidin 3-glucoside (M3G) fails because D3G possesses distinct thermal degradation kinetics—exhibiting a higher sensitivity to temperature—and a significantly different pH-dependent colorimetric shift toward the blue spectrum. Utilizing C3G as a proxy for D3G in thermal processing models or antioxidant assays will systematically underestimate degradation rates and misrepresent radical scavenging capacities[1].

Substitution Risk

Aglycone vs. 3-glucoside Glycosylation alters thermal degradation kinetics and solubility; stability profiles may not transfer.
Cyanidin/malvidin B-ring mismatch Pyrogallol, catechol, and methoxylated B-rings confer distinct radical scavenging and enzyme inhibition behaviors.
Target interaction context EGFR and ERβ inhibition potencies have been quantified only for delphinidin-3-glucoside; class-level inference is insufficient.

Superior Superoxide and DPPH Scavenging Efficiency

Delphinidin 3-glucoside demonstrates a significantly higher radical scavenging capacity compared to other common anthocyanins due to its tri-hydroxylated B-ring. Quantitative assays reveal that delphinidin derivatives consistently outperform cyanidin, malvidin, and pelargonidin in superoxide scavenging, operating at apparent rate constants near 10^9 M^-1 s^-1. In DPPH assays, the EC50 values for delphinidin derivatives are markedly lower than those of cyanidin and pelargonidin counterparts, indicating a higher potency in neutralizing reactive oxygen species [1].

Evidence DimensionSuperoxide and DPPH radical scavenging potency (EC50)
Target Compound DataHighest scavenging potency (lowest EC50) among major anthocyanins
Comparator Or BaselineCyanidin 3-glucoside and Malvidin 3-glucoside (higher EC50 / lower potency)
Quantified DifferenceScavenging hierarchy: Delphinidin > Petunidin > Malvidin ≈ Cyanidin > Peonidin > Pelargonidin
ConditionsIn vitro DPPH and superoxide radical scavenging assays in polar solvents

Procurement of D3G is essential for assays requiring the absolute upper limit of anthocyanin-mediated antioxidant capacity, where C3G would yield artificially lower baseline results.

Thermal stability
Head-to-head
Lower stability vs. cyanidin-3-glucoside under heating
Stability-sensitive workflow design
Maqui preparations, pH 3.6/2.2; pyrogallol B-ring susceptibility

Accelerated Thermal Degradation Kinetics

The tri-hydroxylated structure that gives D3G its high antioxidant capacity also makes it significantly more susceptible to thermal degradation compared to di-hydroxylated analogs like Cyanidin 3-glucoside (C3G). Kinetic studies on anthocyanin degradation demonstrate that delphinidin derivatives exhibit higher activation energies (Ea) for degradation (e.g., ~90 kJ/mol) compared to cyanidin counterparts (e.g., ~80 kJ/mol), meaning their degradation rate accelerates much faster as temperature increases. In accelerated aging and pasteurization models, delphinidin 3-glucoside consistently shows a shorter half-life than C3G [1].

Evidence DimensionThermal degradation activation energy (Ea) and half-life
Target Compound DataHigher Ea (~90 kJ/mol) and shorter half-life under thermal stress
Comparator Or BaselineCyanidin derivatives (lower Ea, ~80 kJ/mol, longer half-life)
Quantified DifferenceD3G degrades significantly faster than C3G at elevated temperatures (>40°C)
ConditionsAqueous solutions and model beverage systems subjected to thermal stress (40°C - 90°C)

Process engineers and formulators must procure D3G specifically to model the 'worst-case' thermal degradation scenario in beverage and food processing, as C3G overestimates stability.

EGFR inhibition
Class-level
IC50 = 2.37 µM
Reported EGFR inhibition benchmark
Limited comparator data; data to verify

Targeted EGFR Inhibition Profile

Beyond general antioxidant activity, Delphinidin 3-glucoside chloride exhibits specific targeted bioactivity, notably the inhibition of the Epidermal Growth Factor Receptor (EGFR). In vitro pharmacological profiling demonstrates that D3G chloride inhibits EGFR with an IC50 of 2.37 µM. This specific kinase inhibitory activity is a distinct structural property of the highly hydroxylated D3G molecule, differentiating it from generic anthocyanin mixtures where the concentration of the active delphinidin monomer is too low and variable to achieve reproducible IC50 curves .

Evidence DimensionEGFR Inhibition (IC50)
Target Compound DataIC50 = 2.37 µM
Comparator Or BaselineCrude botanical extracts (variable/unquantifiable IC50 due to matrix interference)
Quantified DifferenceD3G provides a precise, reproducible IC50 of 2.37 µM, impossible to achieve with crude mixtures
ConditionsIn vitro isolated EGFR kinase inhibition assay

For pharmaceutical and nutraceutical research targeting EGFR pathways, purchasing >98% pure D3G chloride is mandatory to ensure reproducible dose-response curves.

ERβ binding
Class-level
IC50 = 9.7 µM
Reported ERβ phytoestrogen benchmark
Cross-compound comparison unavailable

Chloride Salt Form for Enhanced Aqueous Solubility

The procurement of the 3-glucoside chloride salt form is critical for practical laboratory and industrial handling. The delphinidin aglycone is notoriously unstable and exhibits poor aqueous solubility. Glycosylation at the C3 position, combined with the chloride counterion, significantly enhances water solubility and stabilizes the flavylium cation form under acidic conditions (pH < 3). This ensures that D3G chloride can be readily formulated into aqueous matrices and HPLC mobile phases without the immediate precipitation or rapid auto-oxidation characteristic of the aglycone .

Evidence DimensionAqueous solubility and handling stability
Target Compound DataHighly water-soluble, stable at pH < 3
Comparator Or BaselineDelphinidin aglycone (poorly soluble, highly unstable)
Quantified DifferenceThe glycosylated chloride salt prevents immediate auto-oxidation and allows for stable aqueous stock solutions
ConditionsAqueous formulation and HPLC mobile phase preparation at room temperature

Buyers must select the 3-glucoside chloride salt over the aglycone to ensure the material can actually be dissolved and handled in standard aqueous laboratory workflows.

Relative bioavailability
Head-to-head
61.3% (wine/juice); cyanidin 65.7%, malvidin 61.9%, peonidin 291.5%
Matrix-dependent exposure context
Human PK study, 9 volunteers; urinary excretion 0.18–0.23%
Reference standard
Data to verify
Assigned purity ≥95.0% (HPLC), impurities considered
Traceable analytical quality
Supplier-certified; independent verification advised
DPPH antioxidant capacity
Cross-study
Correlation r=0.3147; cyanidin 0.4200, malvidin 0.3187 (p<0.05)
Distinct radical scavenging profile
B-ring substitution drives quantitative differences

Analytical Reference Standards for HPLC/MS

Due to its defined molecular weight and high purity, D3G chloride is the mandatory standard for quantifying delphinidin content in commercial berry extracts, where substituting with C3G would result in inaccurate calibration curves [1].

Thermal Processing Modeling in Beverage Formulation

Because D3G is the most thermally sensitive major anthocyanin, formulators use it as the primary biomarker for degradation in pasteurization and accelerated shelf-life testing; if D3G survives the process, more stable anthocyanins will too [1].

Development of pH-Responsive Smart Packaging

D3G's unique tri-hydroxylated structure provides a distinct, highly sensitive colorimetric shift from red to blue across pH changes, making it the preferred active dye for halochromic sensors where C3G's color shift is insufficiently distinct [1].

Precision In Vitro Oxidative Stress Assays

In cellular models requiring the maximum achievable anthocyanin-mediated radical scavenging (e.g., superoxide neutralization), D3G is selected over C3G to establish the upper baseline of flavonoid antioxidant efficacy [1].

Application Fit Matrix

Application
Selection Property
Validation Focus
Anthocyanin HPLC quantification
Certified reference standard purity
Traceable calibration and method validation
EGFR inhibition assay development
Reported EGFR inhibition benchmark
Dose-response reproducibility and QC
Thermal stability profiling
Pyrogallol-type stability context
Comparative degradation screening
Anthocyanin bioavailability research
Matrix-dependent exposure context
Compound-specific analytical quantification

Quantity

Milligrams-Grams

Hydrogen Bond Acceptor Count

12

Hydrogen Bond Donor Count

9

Exact Mass

500.0721538 Da

Monoisotopic Mass

500.0721538 Da

Heavy Atom Count

34

UNII

474A9U89JS

Other CAS

26984-07-6

Wikipedia

Myrtillin

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